Cas no 1595797-84-4 (1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane)

1-(2,2-Difluoroethoxy)-1-(iodomethyl)cycloheptane is a fluorinated cycloheptane derivative featuring both difluoroethoxy and iodomethyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for further functionalization. The presence of the iodomethyl group allows for nucleophilic substitution or cross-coupling reactions, while the difluoroethoxy moiety enhances stability and may influence electronic properties. Its cycloheptane backbone provides a rigid framework, useful in the design of complex molecules. This compound is particularly valuable in pharmaceutical and agrochemical research, where selective modifications are required. Careful handling is advised due to the reactivity of the iodine substituent.
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane structure
1595797-84-4 structure
商品名:1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
CAS番号:1595797-84-4
MF:C10H17F2IO
メガワット:318.142662763596
CID:6201744
PubChem ID:114774727

1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 化学的及び物理的性質

名前と識別子

    • 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
    • EN300-1134384
    • 1595797-84-4
    • インチ: 1S/C10H17F2IO/c11-9(12)7-14-10(8-13)5-3-1-2-4-6-10/h9H,1-8H2
    • InChIKey: YWABYAFWQDONEG-UHFFFAOYSA-N
    • ほほえんだ: ICC1(CCCCCC1)OCC(F)F

計算された属性

  • せいみつぶんしりょう: 318.02922g/mol
  • どういたいしつりょう: 318.02922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1134384-0.05g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1134384-2.5g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1134384-0.25g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1134384-1.0g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4
1g
$1286.0 2023-05-23
Enamine
EN300-1134384-0.5g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1134384-0.1g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1134384-1g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1134384-10.0g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4
10g
$5528.0 2023-05-23
Enamine
EN300-1134384-5.0g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4
5g
$3728.0 2023-05-23
Enamine
EN300-1134384-5g
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1595797-84-4 95%
5g
$3273.0 2023-10-26

1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 関連文献

1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptaneに関する追加情報

Professional Introduction to Compound with CAS No. 1595797-84-4 and Product Name: 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane

The compound identified by the CAS number 1595797-84-4 and the product name 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane represents a significant advancement in the field of medicinal chemistry and pharmacological research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoroethoxy and iodomethyl substituents in its molecular framework suggests a versatile chemical profile that may be exploited for various synthetic and biological purposes.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic properties. The difluoroethoxy group in this compound is particularly noteworthy, as it has been extensively studied for its ability to modulate receptor binding affinities and metabolic pathways. This feature makes 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane a promising candidate for further investigation in drug discovery programs targeting neurological and cardiovascular diseases.

The iodomethyl substituent further enhances the synthetic utility of this compound. Iodine-containing moieties are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules. The cycloheptane core provides a rigid scaffold that can be easily modified through these reactions, enabling the creation of derivatives with tailored biological activities. This structural flexibility is particularly valuable in medicinal chemistry, where precise molecular design is crucial for achieving high efficacy and selectivity.

Recent studies have highlighted the importance of fluorinated heterocycles in the development of antiviral and anticancer agents. The 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane molecule aligns well with this trend, as its fluorinated ether moiety could potentially interfere with viral protease activity or disrupt DNA replication in cancer cells. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on enzymes involved in cell proliferation and survival pathways. These findings underscore the need for further experimental validation to fully elucidate its pharmacological potential.

The synthesis of 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the difluoroethoxy group typically requires fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride), while the iodomethyl functionality can be achieved through iodination reactions using N-iodosuccinimide (NIS) or iodine monochloride (ICl). The cycloheptane ring itself can be constructed via cyclization reactions or by functionalizing cyclohexene precursors.

In terms of biological evaluation, the compound’s potential therapeutic applications warrant thorough investigation. Initial screening assays may focus on assessing its interactions with target proteins relevant to neurological disorders, such as amyloid-beta receptors or GABA receptors. Additionally, its efficacy against cancer cell lines could be evaluated using standard cytotoxicity assays. The presence of both fluorine and iodine atoms may also make it suitable for positron emission tomography (PET) imaging studies, where radiolabeled derivatives could serve as probes for disease detection.

The role of computational chemistry in optimizing the properties of 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic stability, and identify potential drug-likeness issues before conducting costly wet-lab experiments. Advanced methods such as molecular dynamics simulations and quantum mechanical calculations provide insights into the compound’s behavior at an atomic level. These computational tools are indispensable in modern drug discovery pipelines, enabling faster iteration cycles and more informed decision-making.

As research progresses, the integration of machine learning algorithms into virtual screening processes is likely to further enhance the exploration of novel compounds like 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane. By leveraging large datasets of chemical structures and biological responses, these algorithms can predict promising candidates with remarkable accuracy. This approach not only accelerates the identification of lead compounds but also reduces experimental redundancy by prioritizing molecules based on their predicted efficacy and safety profiles.

The environmental impact of fluorinated compounds is another critical consideration in their development and application. While fluorine atoms contribute to drug stability and bioavailability, they also pose challenges during disposal due to their persistence in the environment. Regulatory agencies increasingly require comprehensive assessments of fluorinated drugs to ensure their safe use without adverse ecological consequences. Future research should aim to develop greener synthetic routes that minimize waste generation while maintaining high yields.

In conclusion,1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of functional groups offers multiple avenues for further exploration in drug discovery programs targeting diverse therapeutic areas. By leveraging both experimental techniques and computational methods, this compound holds significant promise for improving human health through novel therapeutic interventions.

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